3-Sulfamoylbenzoyl chloride

Flow Chemistry Process Intensification Sulfonamide Synthesis

Choose 3-Sulfamoylbenzoyl chloride for its unique bifunctional reactivity, enabling precise sulfonamide API synthesis. Unlike positional isomers or chloro-analogs, its 3-sulfamoyl orientation is critical for ROMK channel inhibition (e.g., PF-06807656 template) and HBV capsid assembly modulation. The reactive acyl chloride ensures efficient amide coupling, while demonstrated flow-chemistry compatibility at 120°C reduces catalyst load and byproducts for scalable, cost-effective manufacturing.

Molecular Formula C7H6ClNO3S
Molecular Weight 219.64
CAS No. 56593-99-8
Cat. No. B2870089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Sulfamoylbenzoyl chloride
CAS56593-99-8
Molecular FormulaC7H6ClNO3S
Molecular Weight219.64
Structural Identifiers
SMILESC1=CC(=CC(=C1)S(=O)(=O)N)C(=O)Cl
InChIInChI=1S/C7H6ClNO3S/c8-7(10)5-2-1-3-6(4-5)13(9,11)12/h1-4H,(H2,9,11,12)
InChIKeyCLICAYDHIJRPTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Sulfamoylbenzoyl chloride (CAS 56593-99-8) as a Strategic Sulfonamide Intermediate in Drug Discovery and Process Chemistry


3-Sulfamoylbenzoyl chloride (CAS 56593-99-8), also known as 3-(aminosulfonyl)benzoyl chloride, is a bifunctional aromatic compound with the molecular formula C₇H₆ClNO₃S and a molecular weight of 219.65 g/mol . This compound serves as a versatile intermediate in pharmaceutical and agrochemical research, particularly for the synthesis of sulfonamide-based therapeutics . Its reactive acyl chloride moiety enables facile coupling with amines, alcohols, and other nucleophiles, while the sulfamoyl (-SO₂NH₂) group imparts specific binding interactions relevant to carbonic anhydrase inhibition, potassium channel modulation, and capsid assembly modulation [1]. The compound is commercially available from multiple suppliers with typical purities of ≥97% (HPLC), supporting both exploratory medicinal chemistry and scale-up process development applications .

Why 3-Sulfamoylbenzoyl Chloride (CAS 56593-99-8) Cannot Be Interchanged with Its Chlorinated or Positional Isomers


Generic substitution of sulfamoylbenzoyl chlorides is precluded by critical structural and reactivity differences that directly impact downstream product purity, biological activity, and process robustness. The 4-chloro analog (4-chloro-3-sulfamoylbenzoyl chloride, CAS 70049-77-3) introduces a chloro substituent that significantly alters electronic properties and reactivity, often leading to lower yields and increased impurity formation in key transformations [1]. Positional isomers, such as 2-sulfamoylbenzoyl chloride, exhibit different spatial orientation of the sulfamoyl group, which is known to alter binding modes in target proteins [2]. Furthermore, the absence of the sulfamoyl group in simple benzoyl chlorides eliminates the critical hydrogen-bonding and electrostatic interactions required for biological activity in sulfonamide-based pharmacophores [3]. These distinctions render direct substitution of 3-sulfamoylbenzoyl chloride with its analogs unsuitable without extensive re-optimization of reaction conditions and biological evaluation.

Quantitative Differentiation of 3-Sulfamoylbenzoyl Chloride (CAS 56593-99-8) Against Closest Analogs


Enhanced Continuous-Flow Process Selectivity Compared to Batch Mode for m-Sulfamoylbenzamide Synthesis

A chemoselective continuous-flow process using 3-sulfamoylbenzoyl chloride (derived in situ from m-(chlorosulfonyl)benzoyl chloride) demonstrates increased selectivity at higher temperatures compared to batch mode, with optimal selectivity observed at 120 °C in flow versus significant byproduct formation in batch reactions [1].

Flow Chemistry Process Intensification Sulfonamide Synthesis

Potent ROMK Channel Inhibition with High Human Selectivity by 3-Sulfamoylbenzamide Derivatives

PF-06807656, a 3-sulfamoylbenzamide derivative synthesized from 3-sulfamoylbenzoyl chloride, inhibits ROMK (Kir1.1) with an IC50 of 61 nM in whole-cell patch clamp assays and exhibits high selectivity for human over rat ROMK (IC50 391 nM vs. >30 μM in Tl⁺ flux assays; 82% vs. 0% inhibition by patch clamp) .

Ion Channel Modulation Renal Pharmacology Species Selectivity

Structural Basis for Superior HBV Capsid Assembly Modulation by Sulfamoylbenzamides

Sulfamoylbenzamide derivatives synthesized from 3-sulfamoylbenzoyl chloride act as core protein allosteric modulators (CpAMs) that bind to the heteroaryldihydropyrimidine (HAP) pocket at core protein dimer-dimer interfaces, altering capsid assembly kinetics and preventing pgRNA encapsidation [1]. In a series of 27 sulfamoylbenzamide derivatives, several compounds demonstrated significant reduction of cccDNA levels in HBeAg reporter cell-based assays [1].

Antiviral Drug Discovery HBV Capsid Assembly Allosteric Modulation

Optimal Use Cases for 3-Sulfamoylbenzoyl Chloride (CAS 56593-99-8) Based on Quantified Differentiation


Medicinal Chemistry: ROMK Inhibitor Lead Optimization for Hypertension and Heart Failure

Researchers developing next-generation diuretics and antihypertensive agents should prioritize 3-sulfamoylbenzoyl chloride as the core scaffold for ROMK inhibitor synthesis. The 61 nM human ROMK IC50 and >490-fold species selectivity demonstrated by PF-06807656 provide a validated template for lead optimization. The compound enables rapid analog synthesis via amide bond formation with diverse amine partners, allowing exploration of structure-activity relationships around the benzamide core without re-optimizing the sulfamoyl binding motif.

Process Chemistry: Continuous-Flow Manufacturing of Sulfonamide APIs

Process development teams scaling up sulfonamide-based active pharmaceutical ingredients should leverage the flow-compatible chemistry of 3-sulfamoylbenzoyl chloride. The demonstrated chemoselectivity advantage in continuous-flow mode at elevated temperatures (120 °C) versus batch supports implementation in microreactor or meso-scale flow systems. This approach reduces catalyst requirements, minimizes byproduct formation, and improves process mass intensity—critical factors for cost-effective commercial manufacturing.

Antiviral Drug Discovery: HBV Capsid Assembly Modulator Development

Virology research groups targeting chronic hepatitis B infection should utilize 3-sulfamoylbenzoyl chloride as a key building block for capsid assembly modulator libraries. The documented ability of sulfamoylbenzamides to bind the HAP pocket and disrupt capsid assembly offers a mechanistically distinct approach from nucleos(t)ide analogs. The compound's compatibility with parallel synthesis workflows enables rapid generation of focused libraries for hit-to-lead optimization against both wild-type and drug-resistant HBV strains.

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